molecular formula C7H13NO4 B13546566 Dimethyl 2-(1-aminoethyl)malonate

Dimethyl 2-(1-aminoethyl)malonate

Cat. No.: B13546566
M. Wt: 175.18 g/mol
InChI Key: QVWKIWGTLFXWIA-UHFFFAOYSA-N
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Description

Dimethyl 2-(1-aminoethyl)malonate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of two ester groups and an aminoethyl group attached to the central carbon atom. This compound is of significant interest in organic synthesis due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-(1-aminoethyl)malonate can be synthesized through several methods. One common approach involves the alkylation of dimethyl malonate with an appropriate alkyl halide in the presence of a base, followed by the introduction of the amino group. The reaction typically proceeds as follows:

    Alkylation: Dimethyl malonate is deprotonated using a base such as sodium ethoxide to form an enolate. This enolate then undergoes nucleophilic substitution with an alkyl halide to form the alkylated product.

    Amination: The alkylated product is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(1-aminoethyl)malonate undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Condensation Reactions: It can undergo condensation reactions with carbonyl compounds to form more complex structures.

Common Reagents and Conditions:

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substituted Malonates: Products with various functional groups attached to the malonate core.

    Aminated Derivatives: Compounds with modified amino groups.

Scientific Research Applications

Dimethyl 2-(1-aminoethyl)malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(1-aminoethyl)malonate involves its reactivity as a nucleophile and its ability to form stable intermediates. The amino group can participate in various reactions, including nucleophilic substitution and condensation, leading to the formation of diverse products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the malonate core.

Comparison with Similar Compounds

    Diethyl malonate: Another malonic ester with ethyl groups instead of methyl groups.

    Dimethyl malonate: Lacks the aminoethyl group, making it less versatile in certain reactions.

    Ethyl acetoacetate: Similar in structure but contains a ketone group instead of an amino group.

Uniqueness: Dimethyl 2-(1-aminoethyl)malonate is unique due to the presence of both ester and amino groups, which provide a combination of reactivity and versatility not found in other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

dimethyl 2-(1-aminoethyl)propanedioate

InChI

InChI=1S/C7H13NO4/c1-4(8)5(6(9)11-2)7(10)12-3/h4-5H,8H2,1-3H3

InChI Key

QVWKIWGTLFXWIA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)C(=O)OC)N

Origin of Product

United States

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